2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide
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Overview
Description
2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide, also known as 2-BNFBP, is a synthetic chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a member of the class of compounds known as amides, which are derived from carboxylic acids and amines. As a brominated amide, 2-BNFBP has a distinct structure that enables it to interact with other molecules in unique ways, making it a useful tool for researchers.
Scientific Research Applications
Enzymatic Reactivity and Inhibition
Research has shown that halomethylbenzoyl derivatives, including compounds structurally related to 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide, exhibit diverse reactivity when processed by enzymes like benzoylformate decarboxylase. These compounds range from normal substrates to potent competitive inhibitors depending on the halogen presence, which influences the enzymatic outcome and inhibition potency. This variability in reactivity highlights the potential of such compounds in studying enzyme mechanisms and designing enzyme inhibitors (Reynolds, Garcia, Kozarich, & Kenyon, 1988).
Organic Synthesis and Chemical Reactions
Compounds similar to 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide have been utilized in organic synthesis, demonstrating their role in forming complex molecules through reactions like the tandem SN2-SNAr reaction sequence. This process facilitates the creation of highly functionalized molecules, showing the utility of such compounds in synthetic chemistry and material science (Bunce, Rogers, Nago, & Bryant, 2008).
Radiolabeling and Imaging Studies
In the field of radiopharmaceuticals, structurally related compounds have been used as intermediates in the synthesis of benzodiazepine derivatives. These efforts highlight the potential of 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide in the development of new imaging agents and the exploration of their applications in medical diagnostics (Johnströma, Stone-Elander, & Duelfer, 1994).
Liquid Crystal Research
Halogenated compounds, including those related to 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide, have been studied for their liquid crystalline properties. Such research contributes to the understanding of material properties and the development of advanced display technologies (Sakagami & Nakamizo, 1980).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with n-benzyl substitution of phenethylamine have been shown to have a significant increase in binding affinity to 5-ht2a receptors
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . In the case of 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide, the bromine atom could potentially be replaced by a nucleophile, leading to changes in the compound’s structure and function.
Biochemical Pathways
Given the potential interaction with 5-ht2a receptors , it’s plausible that this compound could influence serotonin signaling pathways
Result of Action
If it does indeed interact with 5-ht2a receptors , it could potentially influence neuronal signaling and contribute to changes in mood, cognition, or other neurological functions.
properties
IUPAC Name |
2-bromo-N-[(2-chloro-4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClFNO/c1-6(11)10(15)14-5-7-2-3-8(13)4-9(7)12/h2-4,6H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYTQDZOKBTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=C(C=C1)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide |
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